4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Description

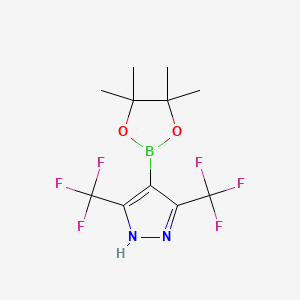

This compound (CAS 1218790-53-4) is a pyrazole derivative functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 4 and two trifluoromethyl (-CF₃) groups at positions 3 and 5 of the pyrazole ring . The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis , while the electron-withdrawing trifluoromethyl groups enhance stability and modulate electronic properties. This combination makes the compound valuable in pharmaceuticals, agrochemicals, and materials science, particularly in polymer solar cells where trifluoromethyl groups improve open-circuit voltages .

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF6N2O2/c1-8(2)9(3,4)22-12(21-8)5-6(10(13,14)15)19-20-7(5)11(16,17)18/h1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZOYAKINXVSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672891 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204334-20-2 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204334-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemistry. This article explores its biological activity, synthesis methods, and applications based on diverse scientific sources.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHBFNO |

| Molecular Weight | 366.16 g/mol |

| Melting Point | 125.0°C to 130.0°C |

| Solubility | Insoluble in water |

Synthesis Methods

The synthesis of this compound often involves the use of boron-containing reagents and functionalized pyrazoles. A notable method includes the reaction of trifluoromethylated pyrazoles with boronic acids under controlled conditions to yield the desired product. One efficient synthetic route has been described using microwave-assisted techniques that enhance yield and reduce reaction time .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Additionally, pyrazole derivatives are noted for their anti-inflammatory properties. They modulate inflammatory responses by inhibiting the activity of cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have shown that similar pyrazole-based compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism involves interference with bacterial DNA gyrase activity .

Case Study 1: Anticancer Activity

A study evaluated a series of trifluoromethylated pyrazoles for their cytotoxic effects on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. The study reported that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Applications

The biological activities of this compound make it a valuable candidate in several applications:

- Drug Development : As an intermediate in synthesizing novel pharmaceuticals targeting inflammatory and cancer pathways.

- Agricultural Chemistry : Enhancing the efficacy and stability of agrochemicals like pesticides and herbicides.

- Material Science : Utilization in creating advanced materials with specific chemical properties for improved performance.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Reactivity and Stability

- Electron-Withdrawing Effects: The bis(trifluoromethyl) groups in the target compound increase its electron-deficient nature compared to mono-substituted analogs (e.g., CAS 1046831-98-4), enhancing reactivity in cross-coupling reactions with electron-rich aryl halides .

- Synthetic Challenges : Introducing two trifluoromethyl groups requires precise control, as seen in multi-step syntheses involving halogenation and subsequent trifluoromethylation .

Physical Properties

- Solubility : The bis(trifluoromethyl) groups increase solubility in polar aprotic solvents (e.g., acetonitrile, DMF), critical for homogeneous reaction conditions .

- Thermal Stability : While specific data are unavailable, analogs like 1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole exhibit stability up to 150°C, suggesting similar robustness for the target compound .

Preparation Methods

Iridium-Catalyzed Borylation of Trifluoromethyl-Substituted Pyrazoles

One of the most reported and efficient methods for preparing pinacol boronate esters of trifluoromethyl-substituted pyrazoles involves iridium-catalyzed C–H borylation :

- Starting Material: 3-(Trifluoromethyl)-1H-pyrazole or related pyrazole derivatives

- Reagents: Bis(pinacolato)diboron (B2pin2), (1,5-cyclooctadiene)(methoxy)iridium(I) dimer as catalyst, and 3,4,7,8-Tetramethyl-o-phenanthroline as ligand

- Solvent and Conditions: Tetrahydrofuran (THF), 80 °C, inert atmosphere (glovebox), 16 hours

- Yield: Approximately 59% for the borylated pyrazole product

- Reference: Larsen and Hartwig, J. Am. Chem. Soc., 2014

This method selectively installs the pinacol boronate ester at the 4-position of the pyrazole ring, preserving the trifluoromethyl substituents at the 3,5-positions.

Nucleophilic Substitution on Preformed Pyrazole Boronates

Another approach involves the functionalization of the pyrazole nitrogen or other positions on preformed boronate esters:

- Example: Reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with sodium hydride and alkyl halides such as (2-(chloromethoxy)ethyl)trimethylsilane in DMF at 0 °C to room temperature, yielding N-substituted pyrazole boronates in high yields (~86%).

- Procedure:

- Deprotonation of pyrazole N–H with sodium hydride (60% dispersion in oil) in DMF

- Addition of alkyl chloride electrophile

- Stirring overnight at ambient temperature

- Workup by aqueous ammonium chloride quench, extraction, and drying

- Yields: Typically 60–86% depending on substrate and conditions

- Analytical Data: MS (APCI) m/z = 325.0 (M+H)+ for N-substituted products

This method is useful for preparing N-functionalized derivatives of the boronate ester pyrazole, which can be further elaborated.

Palladium-Catalyzed Cross-Coupling with Boronate Esters

The pinacol boronate ester functionality allows for Suzuki–Miyaura cross-coupling reactions:

- Example: Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole with aryl bromides in the presence of Pd catalysts and bases such as cesium carbonate in dioxane/water solvent mixtures under microwave heating at 110 °C for 30 minutes.

- Yields: Moderate to good (e.g., 42%)

- Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride

- Significance: This step demonstrates the synthetic utility of the boronate ester in forming C–C bonds to diversify the pyrazole scaffold.

Alternative Routes via Mesylation and Subsequent Substitution

- Preparation of mesylated intermediates such as 3-methanesulfonyloxy-azetidine-1-carboxylic acid tert-butyl ester, followed by nucleophilic substitution with pyrazole boronate anions, has been reported to yield functionalized pyrazole derivatives.

- This involves mesyl chloride treatment of hydroxy precursors, followed by reaction with sodium hydride-deprotonated pyrazole boronate esters in DMF at elevated temperatures (~95 °C) for several hours.

- Purification by chromatography yields the substituted pyrazole boronate products as oils or foams with good purity and yields.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The iridium-catalyzed borylation is a robust and widely accepted method for direct installation of the boronate ester on trifluoromethyl-substituted pyrazoles, enabling access to the target compound with moderate yields and high regioselectivity.

- N-alkylation of the pyrazole nitrogen on the boronate ester intermediate allows for further functionalization, expanding the compound’s utility in medicinal chemistry and materials science.

- Suzuki coupling reactions demonstrate the synthetic versatility of the boronate ester moiety for constructing complex molecules, although yields can vary depending on substrates and conditions.

- The use of strong bases like sodium hydride and polar aprotic solvents such as DMF is common in these preparations, requiring careful control of moisture and temperature to optimize yields and purity.

- Purification is typically achieved by extraction and chromatographic techniques, with mass spectrometry confirming product identity.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Solvent and Time : Refluxing in ethanol for 2–4 hours is effective for cyclization, as demonstrated in similar pyrazole syntheses . For boronate ester formation, anhydrous conditions with tetrahydrofuran (THF) or dimethylformamide (DMF) are recommended to avoid hydrolysis .

- Purification : Recrystallization from a DMF-EtOH (1:1) mixture improves purity, while column chromatography using silica gel and hexane/ethyl acetate gradients resolves regioisomeric byproducts .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopy : Use NMR to confirm trifluoromethyl group integration and NMR to verify boronate ester integrity . IR spectroscopy identifies C-B (∼1350 cm) and B-O (∼1200 cm) bonds .

- Crystallography : Single-crystal X-ray diffraction resolves steric effects from the tetramethyl dioxaborolane and trifluoromethyl groups, critical for confirming regiochemistry .

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

- Stability : Store under inert gas (N/Ar) at −20°C to prevent boronate ester hydrolysis. Trifluoromethyl groups enhance thermal stability but may degrade under prolonged UV exposure .

- Solubility : Use polar aprotic solvents (DMF, DMSO) for reactions; avoid protic solvents (e.g., MeOH) to minimize boron-leakage .

Advanced Research Questions

Q. What challenges arise when employing this boronate ester in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Catalyst Selection : Pd(PPh) or Pd(dppf)Cl are optimal for Suzuki-Miyaura couplings due to steric hindrance from the tetramethyl dioxaborolane .

- Base Optimization : Use KCO or CsF in THF/HO (9:1) to activate the boronate ester without degrading trifluoromethyl groups .

- Byproduct Mitigation : Monitor for protodeboronation via NMR; add 4Å molecular sieves to sequester water .

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in substitution reactions?

Methodological Answer:

- Electrophilic Substitution : Trifluoromethyl groups deactivate the pyrazole ring, requiring harsh conditions (e.g., HNO/HSO at 80°C) for nitration. Meta-directing effects dominate due to steric and electronic factors .

- Nucleophilic Attack : The boronate ester’s Lewis acidity is enhanced by trifluoromethyl groups, facilitating transmetalation in cross-coupling but increasing sensitivity to moisture .

Q. How can in vitro assays (e.g., MTT, LDH) be adapted to evaluate bioactivity?

Methodological Answer:

- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity .

- Dose-Response : Test concentrations from 1–100 µM in MTT assays (24–48 hr incubation) to assess antiproliferative effects. Use LDH assays to differentiate necrotic vs. apoptotic activity .

Q. How can regioselectivity issues be mitigated in multi-step syntheses involving this compound?

Methodological Answer:

- Protecting Groups : Temporarily block the boronate ester with diethanolamine during pyrazole functionalization .

- Directed Ortho-Metalation : Use LiTMP to selectively deprotonate the pyrazole C4 position before introducing aryl halides .

Q. What strategies resolve contradictions between computational and experimental data (e.g., NMR shifts)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.